molecular formula C9H12O2S B7989317 3-Ethoxy-4-methoxythiophenol

3-Ethoxy-4-methoxythiophenol

Cat. No.: B7989317
M. Wt: 184.26 g/mol
InChI Key: XIWHADAANUXPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-4-methoxythiophenol is an organic compound that belongs to the class of aromatic thiols It features both ethoxy and methoxy functional groups attached to a thiophenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-methoxythiophenol typically involves the introduction of ethoxy and methoxy groups onto a thiophenol ring. One common method is the reaction of 3-methoxythiophenol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as distillation and crystallization, are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-methoxythiophenol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiolates.

    Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiolates.

    Substitution: Various substituted thiophenols depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-4-methoxythiophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-methoxythiophenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. The ethoxy and methoxy groups may also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxythiophenol: Similar structure but lacks the ethoxy group.

    4-Methoxythiophenol: Similar structure but with the methoxy group in a different position.

    3-Ethoxythiophenol: Similar structure but lacks the methoxy group.

Uniqueness

3-Ethoxy-4-methoxythiophenol is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups provides distinct properties compared to its analogs, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

3-ethoxy-4-methoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-3-11-9-6-7(12)4-5-8(9)10-2/h4-6,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWHADAANUXPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.